molecular formula C14H22N2O3S B11168858 2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

Cat. No.: B11168858
M. Wt: 298.40 g/mol
InChI Key: GCZCXZOTWZWXDK-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide: is an organic compound with the following chemical formula:

C16H17ClN2O4S\text{C}_{16}\text{H}_{17}\text{ClN}_2\text{O}_4\text{S}C16​H17​ClN2​O4​S

It serves as an essential building block in synthetic chemistry and has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One reported method includes the following steps:

    Acylation Reaction: 2-methoxybenzoic acid reacts with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride reacts with 2-(4-aminophenyl)ethylamine to yield 2-methyl-N-[2-(4-aminophenyl)ethyl]pentanamide.

    Sulfonation: The sulfonation of the amide group is achieved using sulfuric acid or other sulfonating agents to obtain the final product.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield reduced derivatives of the compound.

    Substitution: The amide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.

Major Products:: The specific products formed depend on reaction conditions and reagents used. Detailed analysis would require experimental data.

Scientific Research Applications

    Medicine: Glyburide, derived from this compound, is used to manage type 2 diabetes by stimulating insulin release.

    Chemical Research: It serves as a building block for designing new compounds.

    Biological Studies: Investigating its effects on cellular processes and receptors.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely involves interactions with cellular targets, possibly related to glucose regulation.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide

InChI

InChI=1S/C14H22N2O3S/c1-3-4-11(2)14(17)16-10-9-12-5-7-13(8-6-12)20(15,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)(H2,15,18,19)

InChI Key

GCZCXZOTWZWXDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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